molecular formula C13H26N2O2 B13062414 tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B13062414
M. Wt: 242.36 g/mol
InChI Key: KIHBGMMPOOXDGZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminoethyl side chain, and a methyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate typically involves the protection of the amine group using a tert-butyl carbamate (Boc) protecting group. The synthetic route may include the following steps:

    Protection of the amine group: The starting material, 4-(2-aminoethyl)-3-methylpiperidine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.

    Formation of the carboxylate: The Boc-protected intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to introduce the tert-butyl ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The aminoethyl side chain can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the aminoethyl side chain.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be employed.

Major Products Formed

    Substitution reactions: Products may include various substituted piperidine derivatives.

    Oxidation reactions: Products may include oxidized derivatives such as ketones or carboxylic acids.

    Reduction reactions: Products may include reduced derivatives such as alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Medicine: It may be used in the development of new drugs and therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminoethyl side chain and the piperidine ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can modulate the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 2-(methylamino)ethylcarbamate

Uniqueness

tert-Butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate is unique due to the presence of the aminoethyl side chain and the methyl group on the piperidine ring. These structural features can influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 4-(2-aminoethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-10-9-15(8-6-11(10)5-7-14)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3

InChI Key

KIHBGMMPOOXDGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1CCN)C(=O)OC(C)(C)C

Origin of Product

United States

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